molecular formula C16H19N3O4S B2806496 methyl 4-{[(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl]sulfamoyl}benzoate CAS No. 1448135-38-3

methyl 4-{[(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl]sulfamoyl}benzoate

Cat. No.: B2806496
CAS No.: 1448135-38-3
M. Wt: 349.41
InChI Key: QFWFTINTURMFES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-{[(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl]sulfamoyl}benzoate is a sulfonamide-containing heterocyclic compound featuring a pyrazole core substituted with a cyclopropyl group at position 5 and a methyl group at position 1.

The compound’s synthesis likely follows routes similar to those reported for pyrazole sulfonates, involving nucleophilic substitution reactions between activated sulfonyl chlorides and pyrazole precursors under basic conditions . Its design incorporates a cyclopropyl group—a common bioisostere in drug discovery—to enhance metabolic stability or modulate steric interactions.

Properties

IUPAC Name

methyl 4-[(5-cyclopropyl-1-methylpyrazol-3-yl)methylsulfamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4S/c1-19-15(11-3-4-11)9-13(18-19)10-17-24(21,22)14-7-5-12(6-8-14)16(20)23-2/h5-9,11,17H,3-4,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFWFTINTURMFES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)CNS(=O)(=O)C2=CC=C(C=C2)C(=O)OC)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{[(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl]sulfamoyl}benzoate typically involves multiple steps. One common approach is to start with the preparation of the pyrazole ring, followed by the introduction of the sulfonamide group, and finally the esterification to form the benzoate ester. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of automated systems for the addition of reagents and the control of reaction parameters can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)sulfamoyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

Methyl 4-(N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)sulfamoyl)benzoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 4-{[(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl]sulfamoyl}benzoate involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes, inhibiting their activity, while the pyrazole ring can interact with various receptors and proteins. These interactions can lead to changes in cellular processes and biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be compared to related molecules in the quinoline-piperazine-benzoate (C1–C7) and pyrazole sulfonate families. Key differences lie in the core heterocycle, linker groups, and substituents, which influence physicochemical properties and biological interactions.

Table 1: Structural and Functional Comparison

Compound Class Core Structure Linker Group Substituents Key Applications/Findings
Target Compound Pyrazole Sulfamoyl (–SO₂–NH–) 5-Cyclopropyl, 1-methyl Hypothesized enzyme inhibition
Quinoline-Piperazine-Benzoates (C1–C7) Quinoline Piperazine-carbonyl 2-Aryl (Br, Cl, F, CF₃, etc.) Structural diversity for SAR studies
Pyrazole Sulfonate Derivatives Pyrazole Sulfonate (–SO₃–) Tolyl, methyl Enzyme inhibition, crystal packing stability

Key Observations :

Core Heterocycle: The target compound’s pyrazole core is smaller and more electron-rich than the quinoline system in C1–C7 . Pyrazoles are known for hydrogen-bonding capabilities via N–H groups, which may enhance target binding compared to quinoline’s planar aromatic system.

Linker Groups: The sulfamoyl linker (–SO₂–NH–) in the target compound differs from the piperazine-carbonyl group in C1–C6. Sulfamoyl groups are stronger hydrogen-bond donors/acceptors, which may enhance interactions with polar enzyme active sites. In contrast, the piperazine-carbonyl linkers in C1–C7 offer conformational flexibility, enabling better accommodation in hydrophobic pockets .

Substituent Effects :

  • The methyl benzoate ester in the target compound is a common feature in prodrug designs, enhancing solubility compared to free carboxylic acids. This mirrors strategies used in C1–C7, where methyl esters stabilize intermediates during synthesis .
  • Halogenated aryl groups in C1–C7 (e.g., Br, Cl, F) improve lipophilicity and membrane permeability, whereas the cyclopropyl group in the target compound balances steric effects and metabolic stability .

Crystallographic and Stability Insights :

  • Pyrazole sulfonate derivatives (e.g., 5-methyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrazol-3-yl 4-methylbenzenesulfonate) exhibit planar tolyl groups and weak π–π interactions that stabilize crystal packing . Similar intermolecular interactions (e.g., C–H···π) may govern the target compound’s solid-state behavior.
  • Refinement tools like SHELXL are critical for analyzing such structures, as demonstrated in small-molecule crystallography .

Biological Activity

Methyl 4-{[(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl]sulfamoyl}benzoate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anti-inflammatory properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • Molecular Formula : C15_{15}H18_{18}N4_{4}O3_{3}S
  • IUPAC Name : this compound
  • CAS Number : Not specified in the current literature.

The compound features a benzoate moiety, a sulfamoyl group, and a pyrazole derivative, which are known to contribute to various biological activities.

Anti-inflammatory Activity

Recent studies have demonstrated that derivatives of pyrazole compounds exhibit significant anti-inflammatory effects. For instance, research on related compounds has shown that aminomethyl derivatives of pyrazole can surpass the anti-inflammatory activity of standard drugs like diclofenac sodium. The structure-activity relationship (SAR) indicates that modifications in the pyrazole ring and substituents can enhance biological efficacy .

CompoundActivity LevelComparison Standard
This compoundTBDDiclofenac Sodium
2-Methoxy-4-(1-phenyl-3-methyl-1H-pyrazol-5-yl)phenolHigher than standardDiclofenac Sodium

The proposed mechanism for the anti-inflammatory activity of this compound may involve inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These pathways are critical in mediating inflammatory responses.

Study on Pyrazole Derivatives

In a study focusing on various pyrazole derivatives, including those similar to this compound, it was found that modifications at specific positions significantly influenced anti-inflammatory potency. The introduction of electron-donating groups enhanced the interaction with target enzymes .

In Vivo Studies

In vivo studies involving animal models have indicated that compounds with similar structures exhibit reduced edema and inflammatory markers when administered. These findings support the hypothesis that this compound could possess similar therapeutic potential .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling methyl 4-{[(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl]sulfamoyl}benzoate in laboratory settings?

  • Methodological Answer : The compound is classified under acute toxicity (Category 4) for oral, dermal, and inhalation exposure . Researchers should use PPE (gloves, lab coats, safety goggles) and work in a fume hood. First-aid measures include immediate rinsing with water for skin/eye contact, fresh air for inhalation, and medical consultation for ingestion. Emergency protocols should align with EU-GHS/CLP regulations .

Q. How can the purity and structural integrity of this compound be validated after synthesis?

  • Methodological Answer : Use high-resolution mass spectrometry (HRMS) to confirm molecular weight (C18H15N3O4S, MW 369.40) . Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) can verify functional groups, such as the sulfamoyl and benzoate moieties. For crystallinity analysis, single-crystal X-ray diffraction (as demonstrated for related pyrazole derivatives) can resolve molecular geometry and non-covalent interactions (e.g., π-π stacking) .

Advanced Research Questions

Q. What experimental strategies can optimize the synthesis of this compound to minimize byproducts?

  • Methodological Answer : Employ anhydrous tetrahydrofuran (THF) as a solvent with sodium hydride (NaH) as a base, as used in analogous sulfonylpyrazole syntheses . Reaction monitoring via thin-layer chromatography (TLC) or HPLC can detect intermediates. For yield improvement, consider varying stoichiometric ratios (e.g., 2:1 molar ratio of sulfonyl chloride to pyrazole precursor) and reaction temperatures (e.g., 0°C to room temperature gradients) .

Q. How do steric and electronic effects of the cyclopropyl group influence the compound’s reactivity or biological activity?

  • Methodological Answer : Computational modeling (DFT or molecular docking) can predict steric hindrance and electronic distribution. Compare biological activity (e.g., enzyme inhibition) with analogs lacking the cyclopropyl group. For structural analysis, crystallography data (e.g., dihedral angles between aromatic planes) can reveal conformational flexibility .

Q. What methodologies are suitable for studying environmental persistence or degradation pathways of this compound?

  • Methodological Answer : Follow protocols from environmental chemistry projects like INCHEMBIOL, which assess abiotic transformations (hydrolysis, photolysis) and biotic degradation (microbial assays). Use LC-MS/MS to detect degradation products and quantify half-lives under varying pH/temperature conditions .

Q. How can researchers resolve contradictions in biological activity data across different studies?

  • Methodological Answer : Conduct meta-analysis of assay conditions (e.g., cell lines, concentrations). Validate inconsistencies via orthogonal assays (e.g., in vitro enzyme inhibition vs. cell viability assays). Cross-reference crystallographic data to confirm active conformations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.